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Compound Name:
Sodium N-

chlorobenzenesulfonamide

Cat. No.: B8699149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, emerges as a versatile and

cost-effective reagent in modern organic synthesis. While structurally similar to the more

commonly used Chloramine-T, Chloramine-B offers a distinct reactivity profile, serving as a

potent oxidant and a source of electrophilic chlorine. These application notes provide detailed

protocols and quantitative data for the use of Chloramine-B as a catalyst and oxidant in key

organic transformations, with a focus on reproducibility and scalability for research and

development settings.

Application Note 1: Oxidative Halogenation of
Terminal Alkynes
The synthesis of 1-haloalkynes is of significant interest in medicinal chemistry and materials

science due to their utility as versatile building blocks in cross-coupling reactions, click

chemistry, and as precursors to complex molecular architectures. Chloramine-B, in conjunction

with a halide salt, provides a mild, efficient, and metal-free method for the direct oxidative

halogenation of terminal alkynes.

This method offers a practical alternative to traditional halogenation techniques that often

require harsh conditions, expensive metal catalysts, or toxic reagents.[1] The reaction proceeds
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with high yields and demonstrates a broad substrate scope, accommodating various functional

groups.[1]

Quantitative Data: Substrate Scope and Yields
The Chloramine-B mediated oxidative halogenation is effective for a wide range of terminal

alkynes, including aromatic, heteroaromatic, and aliphatic substrates. The following tables

summarize the reaction outcomes for the synthesis of 1-iodoalkynes and 1-bromoalkynes.

Table 1: Synthesis of 1-Iodoalkynes using Chloramine-B and KI[1]
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Entry
Terminal
Alkyne
Substrate

Product Time (h) Yield (%)

1 Phenylacetylene
1-Iodo-2-

phenylethyne
2 95

2

4-

Methylphenylace

tylene

1-Iodo-2-(p-

tolyl)ethyne
2 98

3

4-

Methoxyphenyla

cetylene

1-Iodo-2-(4-

methoxyphenyl)e

thyne

2 96

4

4-

Chlorophenylace

tylene

1-Chloro-4-

(iodoethynyl)ben

zene

2 92

5

4-

Bromophenylace

tylene

1-Bromo-4-

(iodoethynyl)ben

zene

2 93

6
2-

Thienylacetylene

2-

(Iodoethynyl)thio

phene

2 85

7 1-Octyne 1-Iodooct-1-yne 2 88

8
Cyclohexylacetyl

ene

(Iodoethynyl)cycl

ohexane
2 82

Table 2: Synthesis of 1-Bromoalkynes using Chloramine-B and NaBr[1]
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Entry
Terminal
Alkyne
Substrate

Product Time (h) Yield (%)

1 Phenylacetylene
1-Bromo-2-

phenylethyne
24 90

2

4-

Methylphenylace

tylene

1-Bromo-2-(p-

tolyl)ethyne
24 92

3

4-

Methoxyphenyla

cetylene

1-Bromo-2-(4-

methoxyphenyl)e

thyne

24 88

4

4-

Chlorophenylace

tylene

1-

(Bromoethynyl)-4

-chlorobenzene

24 85

5

4-

Bromophenylace

tylene

1-Bromo-4-

(bromoethynyl)b

enzene

24 87

6
2-

Thienylacetylene

2-

(Bromoethynyl)th

iophene

24 78

7 1-Octyne
1-Bromooct-1-

yne
24 81

8
Cyclohexylacetyl

ene

(Bromoethynyl)c

yclohexane
24 75

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Iodoalkynes[2]

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the

terminal alkyne (0.5 mmol, 1.0 equiv), potassium iodide (KI, 99 mg, 1.2 equiv), and

acetonitrile (MeCN, 3 mL).
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Initiation: Add Chloramine-B (160 mg, 1.5 equiv) to the stirred mixture at room temperature

under air.

Reaction Monitoring: Stir the reaction mixture for 2 hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate

under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using a

petroleum ether/ethyl acetate mixture as the eluent to afford the desired 1-iodoalkyne

product.

Protocol 2: General Procedure for the Synthesis of 1-Bromoalkynes[2]

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the

terminal alkyne (0.5 mmol, 1.0 equiv), sodium bromide (NaBr, 77 mg, 1.5 equiv), and a 3:1

mixture of acetonitrile/water (MeCN/H₂O, 4 mL).

Initiation: Add Chloramine-B (320 mg, 3.0 equiv) to the stirred mixture at room temperature

under air.

Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 24 hours.

Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature and

filter. Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using a

petroleum ether/ethyl acetate mixture as the eluent to afford the desired 1-bromoalkyne

product.

Visualization of the Experimental Workflow
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Caption: Experimental workflow for the synthesis of 1-haloalkynes.

Proposed Catalytic Cycle
The reaction is believed to proceed through the in situ generation of a reactive halogenating

species from the interaction of Chloramine-B with the halide salt. This species then reacts with

the terminal alkyne to afford the halogenated product.
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Caption: Proposed mechanism for oxidative halogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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